3-Fluoro-2,2-dimethylpropan-1-amine
Overview
Description
3-Fluoro-2,2-dimethylpropan-1-amine: is an organic compound with the molecular formula C5H12FN It is a fluorinated amine, which means it contains a fluorine atom attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,2-dimethylpropan-1-amine typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,2-dimethylpropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol-substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-Fluoro-2,2-dimethylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: In medicine, fluorinated compounds are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, including those used in materials science and electronics.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,2-dimethylpropan-1-amine involves its interaction with molecular targets in biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Fluoro-2,2-dimethylpropan-1-amine
- 3-Chloro-2,2-dimethylpropan-1-amine
- 3-Bromo-2,2-dimethylpropan-1-amine
Comparison: 3-Fluoro-2,2-dimethylpropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro or bromo analogs. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
3-fluoro-2,2-dimethylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN/c1-5(2,3-6)4-7/h3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFENAMANOFPPRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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